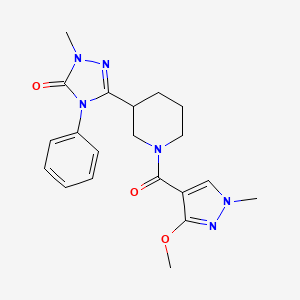

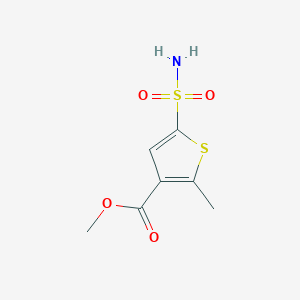

![molecular formula C25H23N5O3 B2666291 1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1428350-74-6](/img/structure/B2666291.png)

1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone” is a heterocyclic compound. It contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. They can be synthesized using various strategies, including the use of 3-amino-1,2,4-triazole . Another method involves the use of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. This ring acts as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been explored in various studies. For instance, a study reported the synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions .Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities

- Enaminones as Precursors for Heterocyclic Compounds : Research shows the synthesis of N-arylpyrazole-containing enaminones leading to the formation of compounds with significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HEPG2) carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. Additionally, some of these compounds exhibited antimicrobial activity, highlighting their potential in developing new treatments for cancer and infections (Riyadh, 2011).

Synthesis and Bioactivity of Heterocyclic Derivatives

- Triazole and Pyrazole Derivatives : Studies on the synthesis of new 1,2,4-triazole derivatives have revealed compounds with good to moderate antimicrobial activities against various test microorganisms, indicating the versatility of these frameworks in generating bioactive molecules (Bektaş et al., 2010).

Bioisostere Development for Pharmacological Targets

- Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors : The exploration of pyrazolo[1,5-a]-1,3,5-triazine ring systems as bioisosteres for adenine derivatives has led to the identification of potent inhibitors with high selectivity, providing a new structural class for therapeutic intervention in diseases mediated by phosphodiesterase type 4 activity (Raboisson et al., 2003).

Exploration of Heterocyclic Compounds for Antiviral Applications

- Benzamide-Based Heterocycles Against Avian Influenza : A novel approach towards the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been documented, with some derivatives showing remarkable activity against the H5N1 strain of avian influenza, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Heterocyclic Compounds as Anticonvulsant Agents

- Anticonvulsant Activity of Triazolophthalazines : The synthesis of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines has demonstrated significant anticonvulsant activity, providing a promising avenue for the development of new treatments for epilepsy and related seizure disorders (Zhang et al., 2009).

Propriétés

IUPAC Name |

5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3/c1-16(2)32-20-11-9-19(10-12-20)24-27-22(17(3)33-24)14-29-25(31)23-13-21(28-30(23)15-26-29)18-7-5-4-6-8-18/h4-13,15-16H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFPCNLDZPEIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

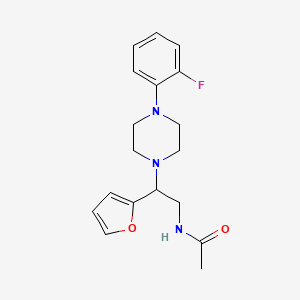

![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)

![2-methyl-N-{4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2666211.png)

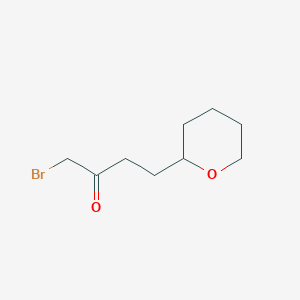

![1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one](/img/structure/B2666212.png)

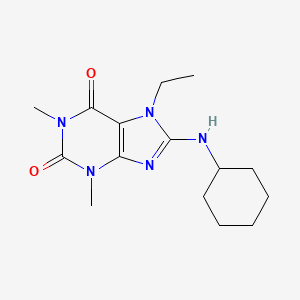

![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)

![methyl 3-{[4-(azepane-1-carbonyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2666220.png)

![(2-Chloro-6-ethylpyridin-4-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2666227.png)

![(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2666230.png)